molecular formula C19H15ClN2O5S B5009772 4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid

4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid

Cat. No.: B5009772
M. Wt: 418.9 g/mol
InChI Key: XBPHOHHTAHAEAX-UHFFFAOYSA-N
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Description

4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid is a complex organic compound that features a combination of functional groups, including a chlorophenyl group, a carbamoyl group, a sulfanyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the chlorophenyl carbamoyl intermediate.

    Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Cyclization: The resulting compound undergoes cyclization to form the dioxopyrrolidinyl ring.

    Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

4-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5S/c20-12-3-5-13(6-4-12)21-16(23)10-28-15-9-17(24)22(18(15)25)14-7-1-11(2-8-14)19(26)27/h1-8,15H,9-10H2,(H,21,23)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPHOHHTAHAEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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